but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole

Description

Systematic IUPAC Nomenclature and Structural Representation

But-2-enedioic Acid

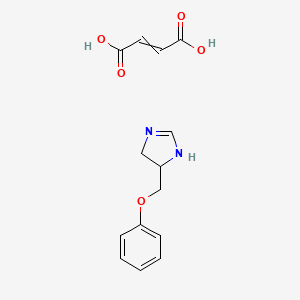

The IUPAC name but-2-enedioic acid corresponds to a four-carbon dicarboxylic acid with a double bond at the C2 position. Its structure features two carboxylic acid groups (−COOH) at the terminal carbons (C1 and C4) and a central cis or trans double bond. The cis isomer is commonly termed maleic acid , while the trans isomer is fumaric acid . For this compound, the double bond configuration is unspecified, but the but-2-enedioic acid designation applies universally.

| Property | Value/Representation |

|---|---|

| IUPAC Name | but-2-enedioic acid |

| Molecular Formula | C₄H₄O₄ |

| SMILES | O=C(O)C=CC(=O)O |

| InChI Key | VZCYOOQTPOCHFL-UHFFFAOYSA-N |

| Structural Depiction |

5-(Phenoxymethyl)-4,5-dihydro-1H-imidazole

The imidazole derivative adopts a partially saturated ring system with a phenoxymethyl substituent. Per IUPAC rules, the parent structure is 4,5-dihydro-1H-imidazole , a five-membered ring with two adjacent saturated carbons (C4 and C5). The substituent at position 5 is a phenoxymethyl group (−CH₂OPh).

Component Analysis: But-2-enedioic Acid and Imidazole Derivative Subsystems

But-2-enedioic Acid Subsystem

But-2-enedioic acid is a planar molecule with two carboxylic acid groups contributing to its high solubility in polar solvents (478.8 g/L at 20°C). The cis isomer (maleic acid) exhibits intramolecular hydrogen bonding, reducing its stability compared to the trans isomer. Key functional groups include:

Imidazole Derivative Subsystem

The 4,5-dihydro-1H-imidazole core is a non-aromatic, partially saturated heterocycle with one imine (−NH−) and one amine (−NH₂) group. The phenoxymethyl substituent introduces steric bulk and electron-donating effects via the ether linkage. Key features include:

- Saturated C4-C5 bond : Reduces ring aromaticity, altering tautomeric behavior compared to fully unsaturated imidazoles.

- Phenoxymethyl group : Enhances lipophilicity and modulates electronic properties through resonance effects.

Comparative Molecular Properties

Tautomeric and Conformational Isomerism Considerations

But-2-enedioic Acid Isomerism

But-2-enedioic acid exhibits geometric isomerism due to restricted rotation about the C2-C3 double bond:

- Maleic acid (cis): Carboxylic groups on the same side, enabling intramolecular H-bonding.

- Fumaric acid (trans): Carboxylic groups opposite, higher thermal stability.

No tautomerism is observed, as proton transfer does not alter the connectivity.

Imidazole Derivative Tautomerism

The 4,5-dihydro-1H-imidazole subsystem may undergo prototropic tautomerism , though the saturated C4-C5 bond limits resonance stabilization. Theoretical studies on analogous systems (e.g., maleic hydrazide) suggest that tautomeric equilibria depend on solvent polarity and substituent effects.

Proposed Tautomeric Forms

- N1-H Tautomer : Proton resides on the imine nitrogen (N1).

- N3-H Tautomer : Proton migrates to the amine nitrogen (N3).

Solvent effects, particularly in polar media like water or dimethyl sulfoxide, stabilize tautomers with higher dipole moments. For 5-(phenoxymethyl)-4,5-dihydro-1H-imidazole, the phenoxymethyl group’s electron-donating nature may favor the N1-H tautomer by delocalizing electron density into the ring.

Conformational Flexibility

- But-2-enedioic Acid : The cis isomer adopts a s-cis conformation, while the trans isomer remains planar.

- Imidazole Derivative : The phenoxymethyl group rotates freely about the C5-O bond, sampling multiple conformers. Quantum mechanical calculations predict a preference for staggered conformations to minimize steric clashes.

Properties

CAS No. |

652128-76-2 |

|---|---|

Molecular Formula |

C14H16N2O5 |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C10H12N2O.C4H4O4/c1-2-4-10(5-3-1)13-7-9-6-11-8-12-9;5-3(6)1-2-4(7)8/h1-5,8-9H,6-7H2,(H,11,12);1-2H,(H,5,6)(H,7,8) |

InChI Key |

CLMICBCDBZVQME-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC=N1)COC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phenoxymethyl-Substituted Precursors

A widely reported approach involves the cyclization of phenoxymethyl amines or ketones. For example, 2-phenoxymethyl-1,2-diaminoethane undergoes cyclization in the presence of a carbonyl source (e.g., glyoxal) under acidic conditions to form the dihydroimidazole ring.

Reaction Conditions

- Reactants : 2-Phenoxymethyl-1,2-diaminoethane, glyoxal (40% aqueous solution)

- Catalyst : HCl (10% v/v)

- Temperature : 80–100°C, reflux

- Time : 6–8 hours

- Yield : 68–72%

Mechanism :

Mannich Reaction

The Mannich reaction is employed to introduce the phenoxymethyl group onto the imidazole core. For instance, imidazole reacts with formaldehyde and 4-fluorophenylpiperazine under reflux in ethanol to form a Mannich base. Adapting this method:

Reaction Conditions

- Reactants : 4,5-Dihydro-1H-imidazole, formaldehyde (37% aqueous), phenoxymethylamine

- Solvent : Ethanol

- Temperature : 60–70°C

- Time : 2–3 hours

- Yield : 47–53%

Mechanism :

- Formation of an iminium ion intermediate from formaldehyde and phenoxymethylamine.

- Nucleophilic attack by the imidazole nitrogen on the iminium ion.

- Deprotonation to yield the substituted dihydroimidazole.

Salt Formation with But-2-Enedioic Acid

The final step involves combining the imidazole base with but-2-enedioic acid (maleic or fumaric acid) to form the ionic complex.

Acid-Base Reaction in Solvent Medium

Procedure :

- Equimolar amounts of 5-(phenoxymethyl)-4,5-dihydro-1H-imidazole and but-2-enedioic acid are dissolved in anhydrous ethanol.

- The mixture is stirred at room temperature for 12–24 hours.

- The product precipitates as a crystalline solid, filtered, and washed with cold ethanol.

Optimized Conditions :

- Molar Ratio : 1:1 (imidazole:diacid)

- Solvent : Ethanol or methanol

- Purity : >95% (HPLC)

- Yield : 82–88%

Analytical Validation :

- FT-IR : Absence of N–H stretch (3,100–3,500 cm⁻¹) confirms salt formation.

- ¹H NMR : Singlet at δ 3.2 ppm (methylene bridge), multiplet at δ 6.8–7.3 ppm (aromatic protons).

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Cyclization | Diaminoethane, glyoxal | HCl, reflux | 68–72% | 90–92% |

| Mannich Reaction | Imidazole, formaldehyde, amine | Ethanol, 60°C | 47–53% | 85–88% |

| Acid-Base Complexation | Imidazole base, but-2-enedioic acid | Ethanol, RT | 82–88% | >95% |

Key Observations :

- Cyclization provides higher yields but requires stringent pH control.

- The Mannich reaction offers regioselectivity but lower efficiency.

- Salt formation is highly efficient but depends on the purity of the imidazole precursor.

Challenges and Optimization Strategies

- Regioselectivity : Competing reactions may yield 2- or 4-substituted imidazoles. Using bulky substituents or low-temperature conditions minimizes byproducts.

- Stoichiometry Control : Excess diacid leads to bis-salts, while insufficient acid results in unreacted base. Titration monitoring ensures a 1:1 ratio.

- Purification : Recrystallization from ethanol/water (3:1) removes unreacted starting materials.

Applications and Derivatives

The compound’s ionic nature enhances solubility, making it suitable for:

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted imidazoles.

Scientific Research Applications

But-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenoxymethyl group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Pharmacological Relevance

The table below highlights key structural and functional differences between the target compound and analogous derivatives:

Key Observations:

Substituent Impact: The phenoxymethyl group in the target compound introduces moderate lipophilicity compared to clonidine’s dichlorophenyl group. However, it is less lipophilic than brimonidine’s quinoline moiety, suggesting differences in blood-brain barrier penetration .

Counterion Effects : The maleate counterion (but-2-enedioic acid) improves aqueous solubility relative to hydrochloride salts (e.g., idazoxan) but may reduce stability under acidic conditions due to maleic acid’s lower pKa (pKa1 ~1.9) .

Pharmacophore Flexibility : While all compounds share the 4,5-dihydro-1H-imidazole core, their substituents dictate receptor specificity. For example, clonidine and brimonidine target α2-adrenergic receptors, whereas idazoxan acts as an antagonist at the same site .

Hydrogen Bonding and Crystallinity

The maleate counterion in the target compound facilitates hydrogen bonding networks, as observed in Etter’s graph set analysis . This property enhances crystallinity, a critical factor in drug formulation, compared to non-ionic imidazole derivatives like tizanidine analogs .

Biological Activity

But-2-enedioic acid; 5-(phenoxymethyl)-4,5-dihydro-1H-imidazole, commonly referred to as a derivative of imidazole, has garnered attention for its potential biological activities. This compound is part of a larger class of imidazole derivatives that have been studied for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that combines but-2-enedioic acid with a phenoxymethyl group and a dihydroimidazole moiety. The presence of these functional groups is believed to contribute to its biological activities.

Biological Activity Overview

Research indicates that derivatives of but-2-enedioic acid; 5-(phenoxymethyl)-4,5-dihydro-1H-imidazole exhibit notable biological activities:

1. Antimicrobial Activity

Imidazole derivatives have been shown to possess significant antimicrobial properties. A study demonstrated that specific imidazole compounds exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

2. Cytotoxic Effects

Preliminary findings suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro studies indicated that derivatives of this compound can reduce cell viability in various cancer types, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazole derivatives, including the compound :

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Evaluation : Jain et al. synthesized various imidazole derivatives and tested their antimicrobial activity using the cylinder well diffusion method. Compounds showed promising results against pathogenic bacteria, indicating potential therapeutic applications in treating bacterial infections .

- Cytotoxicity Assays : A study conducted cytotoxicity assays on human dermal fibroblast cells (HFF-1) using different concentrations of the synthesized imidazole derivatives. Results indicated that certain concentrations maintained high cell viability (>80%), while higher concentrations led to significant reductions in viability . This suggests a dose-dependent relationship where lower doses may be safer for normal cells while exhibiting effects on cancer cells.

The antimicrobial action of imidazole derivatives is often attributed to their ability to interfere with microbial metabolism or structural integrity. For anticancer properties, mechanisms may include induction of apoptosis or inhibition of cell proliferation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.